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Compound of Interest

Compound Name: FFN 102 mesylate

Cat. No.: B2789334 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false

neurotransmitter (FFN), detailing its mechanism of action, photophysical properties, and its

application in neurobiology. FFN102 is a powerful tool for visualizing dopaminergic

neurotransmission at the level of individual synapses.

Core Mechanism of Fluorescence Change
The fluorescence of FFN102 is fundamentally linked to its molecular structure and the pH of its

surrounding environment.[1] FFN102 is a coumarin-based molecule containing a phenol group,

which is responsible for its pH-dependent photophysical properties.[1] The mechanism can be

understood as an equilibrium between two states: the protonated phenol form and the

deprotonated phenolate form.[1][2]

In Acidic Environments (Low Fluorescence): Inside synaptic vesicles, the environment is

acidic (pH ≈ 5.0-5.5).[1] In this state, the phenol group of FFN102 is protonated. This

protonated form has an absorption and excitation maximum at approximately 340 nm and

exhibits low fluorescence intensity.[1][3]

In Neutral Environments (High Fluorescence): Upon exocytosis, FFN102 is released into the

neutral pH of the cytoplasm or the extracellular space (pH ≈ 7.4).[1] In this environment, the

phenol group deprotonates to form a phenolate. This deprotonated form has a shifted

excitation maximum of around 370 nm and is significantly more fluorescent.[1][3][4]
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While the excitation maximum is pH-dependent, the emission maximum remains largely

independent of pH, consistently observed at approximately 435-453 nm.[1][3] The key change

is the dramatic increase in fluorescence intensity as the probe moves from the acidic vesicle to

the neutral extracellular space.[1] This "switching" property makes FFN102 an excellent

reporter for optically measuring the release of synaptic vesicle contents.[1][4][5]

Biological Pathway and Interaction
FFN102 was designed as a fluorescent analog of dopamine to hijack the natural machinery of

dopaminergic neurons.[6] Its journey and function within the neuron follow a distinct pathway.

Uptake: FFN102 is a highly polar compound that is selectively taken up from the extracellular

space into the cytoplasm of dopaminergic neurons via the Dopamine Transporter (DAT).[1]

This process is competitive and can be blocked by DAT inhibitors such as cocaine and

nomifensine.[1]

Vesicular Sequestration: Once inside the neuron's cytoplasm, FFN102 is recognized and

transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[1][4]

This is the same transporter responsible for loading dopamine into vesicles.[7]

Storage and Quenching: Inside the acidic lumen of the synaptic vesicle, FFN102 reverts to

its protonated, low-fluorescence state.[1]

Activity-Dependent Release: Neuronal depolarization, induced by electrical stimulation or

high potassium concentrations, triggers the fusion of these vesicles with the presynaptic

membrane, leading to the exocytotic release of FFN102 into the synaptic cleft.[1]

Signal Generation: The transition to the neutral pH of the synaptic cleft causes FFN102 to

deprotonate and fluoresce brightly, providing a direct optical signal of neurotransmitter

release.[1][5] This process can be monitored either by the increase in fluorescence in the

extracellular space or by the corresponding decrease in fluorescence within the presynaptic

terminal (destaining).[1][6]
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FFN102 Biological Pathway.
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Quantitative Data Summary
The key photophysical and chemical properties of FFN102 mesylate are summarized below.

Property Value Reference(s)

Chemical Formula C₁₁H₁₀NClO₃·CH₃SO₃H [3]

Molecular Weight 335.76 g/mol [3]

logD (pH 7.4) -1.45 [1]

pKa 6.2 [1]

Solubility (Water)
up to 20 mM (with gentle

warming)
[3]

Solubility (DMSO) up to 100 mM [3]

Spectral Property Acidic (pH 5.0) Neutral (pH 7.4-7.5) Reference(s)

Excitation Maximum ~340 nm ~370 nm [1][3]

Emission Maximum ~435-453 nm ~435-453 nm [1][3]

Relative Fluorescence Low High [1][4]

Experimental Protocols
Detailed methodologies are crucial for the successful application of FFN102. The following

protocols are based on established research.

FFN102 Loading and Imaging in Acute Brain Slices
This protocol describes the procedure for labeling dopaminergic terminals in brain tissue.[1]
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1. Slice Preparation
Prepare acute brain slices

(e.g., striatum)

2. Incubation
Incubate slices in oxygenated ACSF

containing 10 µM FFN102 for
30-45 min at room temperature.

3. Wash
Transfer slices to imaging chamber and

perfuse with ACSF for 5-10 min
to remove excess probe.

4. Imaging
Image presynaptic terminals using
appropriate microscopy technique

(e.g., two-photon).

5. Evoke Release (Optional)
Perfuse with ACSF containing
40 mM KCl or apply electrical

stimulation to induce exocytosis.

Click to download full resolution via product page

Experimental workflow for brain slice imaging.

Materials:

FFN102 mesylate stock solution (e.g., in DMSO or water)

Oxygenated artificial cerebrospinal fluid (ACSF)

Acute brain slices (e.g., mouse striatum)

Incubation and imaging chambers

Procedure:

Loading: Incubate freshly prepared brain slices in oxygenated ACSF containing 10 µM

FFN102 for 30-45 minutes at room temperature.[1]

Wash: Transfer the slices to an imaging chamber and continuously superfuse with

oxygenated ACSF for at least 5-10 minutes to wash out unbound FFN102 from the

extracellular space.[1]

Imaging: Visualize FFN102-labeled presynaptic terminals (puncta) using fluorescence

microscopy. For pH-ratiometric imaging, alternate excitation between 340 nm and 370 nm.[1]

Stimulated Release: To measure neurotransmitter release, evoke exocytosis by perfusing the

slice with ACSF containing a high concentration of potassium (e.g., 40 mM KCl) or by using

local electrical stimulation.[1] Monitor the subsequent loss of fluorescence from the puncta.

[1]
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Control Experiment: To confirm that uptake is DAT-dependent, pre-incubate slices with a DAT

inhibitor (e.g., 1 µM nomifensine for 10 minutes) before and during the FFN102 incubation step.

This should result in a significant decrease in labeled terminals.[1]

Live-Cell Imaging of DAT Activity
This protocol is adapted for measuring the rate of FFN102 uptake in cultured dopaminergic

neurons.[8]

Materials:

Cultured midbrain dopaminergic neurons

FFN102 mesylate

Hank's Balanced Salt Solution (HBSS)

Confocal microscope

Procedure:

Baseline: Place the cell culture dish on the microscope stage and locate a suitable field of

view.

Application: Add 10 µM FFN102 in HBSS to the cells.[8]

Time-Series Imaging: Immediately begin a time-series acquisition, capturing images every 5

seconds. Use a 405 nm laser for excitation and collect emission between 405 nm and 470

nm.[8]

Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to

determine the rate of FFN102 uptake through DAT.[8]

Logical Relationships
The core principle of FFN102 relies on the direct relationship between pH, the protonation state

of the molecule, and its resulting fluorescence output.
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Relationship between pH and FFN102 fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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